molecular formula C17H14ClN5O6 B450683 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE

Cat. No.: B450683
M. Wt: 419.8g/mol
InChI Key: XRZHWSUHYKRPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.

    Attachment of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base.

    Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the pyrazole derivative.

    Final Coupling: The final step involves coupling the furan ring with the nitrophenyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the furan ring.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Medicine

    Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Anti-inflammatory: It may also have anti-inflammatory effects, useful in treating conditions like arthritis.

Industry

    Dye Manufacturing: The compound can be used in the synthesis of dyes due to its chromophoric groups.

    Agriculture: It can be used in the development of pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro groups can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
  • Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

Compared to similar compounds, 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the other compounds listed.

Properties

Molecular Formula

C17H14ClN5O6

Molecular Weight

419.8g/mol

IUPAC Name

5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H14ClN5O6/c1-9-7-11(22(25)26)3-5-13(9)19-17(24)14-6-4-12(29-14)8-21-10(2)15(18)16(20-21)23(27)28/h3-7H,8H2,1-2H3,(H,19,24)

InChI Key

XRZHWSUHYKRPNH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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